molecular formula C17H22N4O2 B2833142 tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1389310-00-2

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No. B2833142
M. Wt: 314.389
InChI Key: LVMVFEYNINGLBE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS number 1389310-00-2 . It is used for pharmaceutical testing .

Scientific Research Applications

Metal-free C3-alkoxycarbonylation

This process involves the synthesis of quinoxaline-3-carboxylates and analogues, which are crucial in bioactive natural products and synthetic drugs. A study by Xie et al. (2019) presented a facile protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, highlighting a metal- and base-free condition that simplifies the synthesis of these motifs from simple raw materials under mild conditions (Xie et al., 2019).

Preparation and Study of Carbazoles

Mudadu et al. (2008) explored the preparation of 1,8-di(pyrid-2'-yl)carbazoles through Stille-type coupling, demonstrating the structural flexibility and potential for H-bonding interactions within carbazole derivatives, which could be leveraged in the design of new materials or pharmacophores (Mudadu, Singh, & Thummel, 2008).

Reductive Cleavage of Aromatic Carboxamides

Ragnarsson et al. (2001) detailed a method for the regiospecific cleavage of C(O)-N bonds under mild reductive conditions, facilitating the synthesis of Boc-protected (benzyl)amine. This technique is significant for the selective modification of aromatic and heteroaromatic N-benzyl carboxamides, offering a pathway to nearly quantitative yields of desired products (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Synthesis of Bioactive Oxadiazole Analogs

The research by Maftei et al. (2013) on synthesizing 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties underlines the potential of tert-butyl compounds in generating compounds with notable antitumor activity. This illustrates the relevance of tert-butyl carbamates in creating bioactive molecules with potential pharmaceutical applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

properties

IUPAC Name

tert-butyl N-[(3S)-1-quinazolin-4-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVFEYNINGLBE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate

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